molecular formula C19H17N3O3 B6906543 N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide

Cat. No.: B6906543
M. Wt: 335.4 g/mol
InChI Key: ZOIBVGPAEMKHKE-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide is a complex organic compound that combines structural elements from chromene and quinazolinone derivatives

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18(21-14-9-13-5-1-4-8-17(13)25-11-14)10-22-12-20-16-7-3-2-6-15(16)19(22)24/h1-8,12,14H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIBVGPAEMKHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Derivative: Starting with a suitable phenol derivative, a cyclization reaction is performed to form the chromene ring. This often involves the use of acidic or basic catalysts under reflux conditions.

    Synthesis of the Quinazolinone Derivative: The quinazolinone moiety is synthesized from anthranilic acid derivatives through a series of condensation reactions, often involving isocyanates or amides.

    Coupling Reaction: The final step involves coupling the chromene and quinazolinone derivatives through an acylation reaction. This is typically achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form chromanone derivatives.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene ring may yield chromanone derivatives, while reduction of the quinazolinone ring may produce dihydroquinazolinone derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The chromene and quinazolinone moieties can interact with different biological targets, leading to a range of pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-2-yl)acetamide
  • N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-4-yl)acetamide
  • N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-5-yl)acetamide

Uniqueness

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide is unique due to its specific structural combination of chromene and quinazolinone moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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